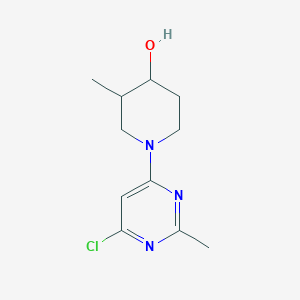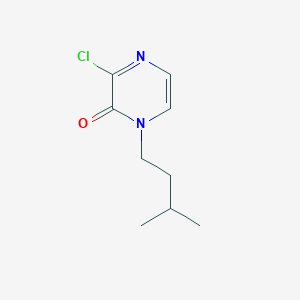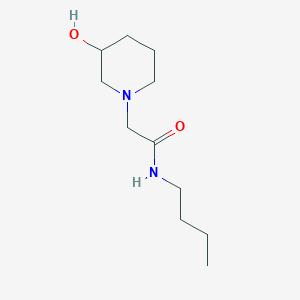
2-叠氮基-1-(4-丙基哌嗪-1-基)乙酮
描述
2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H17N5O and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配位化学中的合成和磁性
利用1,2-(四唑-1-基)乙烷等柔性共配体合成叠氮桥联的Co(2+)化合物,展示了叠氮化合物在形成结构和磁性多样的配位聚合物中的应用。这些聚合物表现出不同的磁性,如反铁磁耦合和弱铁磁性,这在配位化学和磁性领域具有重要意义 (李等人,2008).
有机化学中的光氧化还原烷基叠氮化
叠氮化合物用于烯烃的光氧化还原烷基叠氮化。这个过程允许在一步反应中将叠氮基团和 1,4-二氢吡啶-4-基团并入 C=C 键。此类反应代表了有机合成中一种实用且独特的选择,特别是在复杂有机分子的构建中 (杨等人,2020).
固相肽合成
在肽合成中,叠氮化合物用于末端炔烃与叠氮化物的铜(I)催化的 1,3-偶极环加成。这种方法对于在肽骨架或侧链中引入 1,4-取代的 [1,2,3]-三唑非常重要,突出了其在复杂肽和肽模拟物合成中的重要性 (托诺等人,2002).
抗癌研究
在药物化学领域,叠氮化合物因其抗癌活性而受到探索。例如,已经合成了 1-(4-二芳基甲基哌嗪-1-基)-2-(1H-吲哚-3-基)乙烷-1,2-二酮衍生物,并评估了它们对各种癌细胞系的抗增殖活性,表明叠氮化合物的潜在治疗应用 (姜等人,2016).
材料科学与工程
叠氮化合物在材料科学和工程中也很重要。例如,具有叠氮配合物的镉(II)席夫碱配合物在低碳钢上表现出缓蚀性能,这对缓蚀工程至关重要 (Das 等人,2017).
属性
IUPAC Name |
2-azido-1-(4-propylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-2-3-13-4-6-14(7-5-13)9(15)8-11-12-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBVJFJAGMFMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)




![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)



![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)

